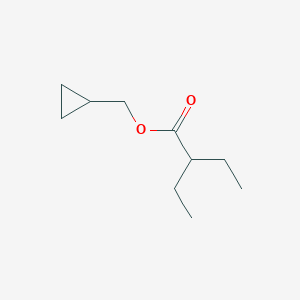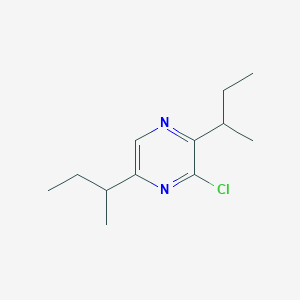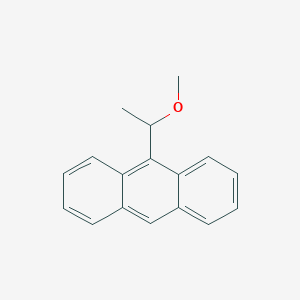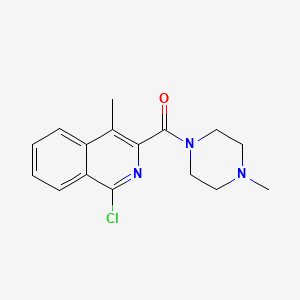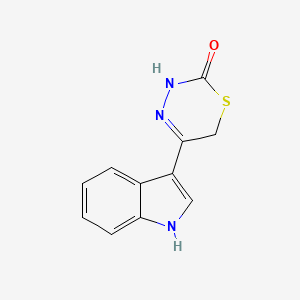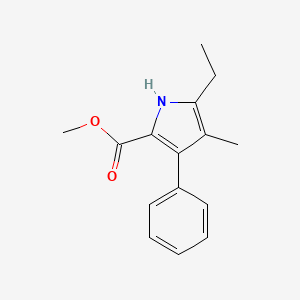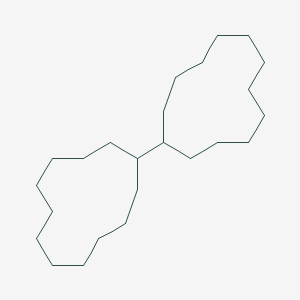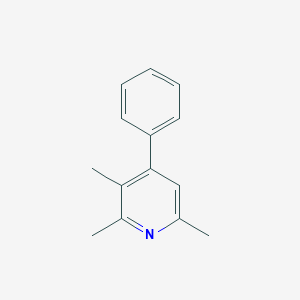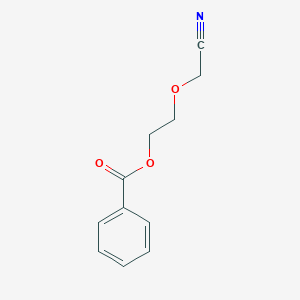![molecular formula C18H13Cl3N2 B14389227 1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole CAS No. 88427-30-9](/img/structure/B14389227.png)
1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a chlorinated phenyl group and an imidazole ring
Méthodes De Préparation
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
In industrial production, the compound can be synthesized through a series of reactions involving the chlorination of phenyl groups and the formation of the imidazole ring under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group, where nucleophiles replace the chlorine atoms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, similar imidazole compounds are known to inhibit the synthesis of ergosterol by blocking the 14α-demethylase enzyme . This inhibition disrupts the cell membrane of fungi, preventing their growth and multiplication.
Comparaison Avec Des Composés Similaires
1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
88427-30-9 |
|---|---|
Formule moléculaire |
C18H13Cl3N2 |
Poids moléculaire |
363.7 g/mol |
Nom IUPAC |
1-[3-chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-enyl]imidazole |
InChI |
InChI=1S/C18H13Cl3N2/c19-16-7-6-14(10-17(16)20)15(11-23-9-8-22-12-23)18(21)13-4-2-1-3-5-13/h1-10,12H,11H2 |
Clé InChI |
LHGZGYANSDSKIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(CN2C=CN=C2)C3=CC(=C(C=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate](/img/structure/B14389154.png)

![2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B14389163.png)
